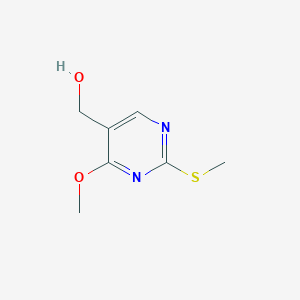

(4-Methoxy-2-(methylthio)pyrimidin-5-yl)methanol

Description

(4-Methoxy-2-(methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative characterized by a methoxy (-OCH₃) group at position 4, a methylthio (-SCH₃) group at position 2, and a hydroxymethyl (-CH₂OH) group at position 3. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and antiviral agents.

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

(4-methoxy-2-methylsulfanylpyrimidin-5-yl)methanol |

InChI |

InChI=1S/C7H10N2O2S/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3,10H,4H2,1-2H3 |

InChI Key |

DPWVDVYZZKEMSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1CO)SC |

Origin of Product |

United States |

Preparation Methods

Reduction of Pyrimidine-5-carboxylate Esters

One of the most documented approaches to synthesize this compound involves the reduction of the corresponding ester, ethyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate , using lithium aluminum hydride (LiAlH4).

- Starting Material: Ethyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate

- Reagent: Lithium aluminum hydride (LiAlH4)

- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether

- Conditions: Reaction typically carried out at room temperature after initial cooling; followed by cautious hydrolysis with water.

- Outcome: The reduction converts the ester group (-COOEt) at position 5 to the corresponding primary alcohol (-CH2OH), yielding this compound as the main or byproduct.

Key findings from the literature:

- The reaction is regioselective but can produce side products such as partially reduced dihydropyrimidine derivatives.

- Yields are influenced by solvent choice; ether tends to give higher yields than THF.

- Purification is typically achieved by column chromatography.

- The compound obtained has a melting point around 62–64 °C, consistent with literature values.

| Parameter | Details |

|---|---|

| Starting material | Ethyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate |

| Reducing agent | LiAlH4 |

| Solvent | THF or ether |

| Temperature | 0 °C to room temperature |

| Reaction time | Variable, typically several hours |

| Work-up | Hydrolysis with water, filtration, chromatography |

| Yield | Moderate to good (varies by conditions) |

| Product characterization | Melting point 62–64 °C, NMR confirms structure |

Hydrolysis of Esters to Carboxylic Acids Followed by Reduction

Another preparative route involves the hydrolysis of the ester to the corresponding 4-methoxy-2-(methylthio)pyrimidine-5-carboxylic acid , followed by conversion to the alcohol.

- Hydrolysis Conditions:

- Base hydrolysis using sodium hydroxide (NaOH) in methanol at room temperature (~20 °C) for 3 hours.

- Acidification to pH 4–5 to precipitate the carboxylic acid.

- Subsequent Reduction:

- The acid can be converted to acid chloride using thionyl chloride (SOCl2) under cooling and then further reacted to obtain intermediates.

- Reduction of acid or acid chloride to alcohol can be performed using hydride reagents.

This two-step method allows isolation of the acid intermediate, which can be useful for further functionalization or purification.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ester hydrolysis | NaOH (1M), MeOH, 20 °C, 3 h | ~66 | Precipitation of acid on acidification |

| Acid chloride formation | SOCl2, methanol, 85 °C, 3 h | ~75 | Cooling with ice, followed by concentration |

| Reduction (general) | LiAlH4 or other hydride reagents | Variable | To obtain final alcohol product |

Diazotization and Hydrolysis Route (Indirect Method)

Though less direct for this compound, related pyrimidine derivatives have been prepared via diazotization of amino precursors followed by hydrolysis under acidic aqueous conditions.

- Process:

- Aminopyrimidine intermediate is diazotized using sodium nitrite (NaNO2) in acidic aqueous solution (glacial acetic acid preferred).

- Temperature control is critical (-20 to 50 °C, preferably -5 to 10 °C).

- After diazotization, the reaction mixture is alkalized and extracted with organic solvents like methylene chloride.

- Purification by distillation or chromatography.

This method is more common for preparing related chloromethyl derivatives but can be adapted for hydroxymethyl analogues.

Alternative Synthetic Routes

- Thionyl Chloride Mediated Transformations: The use of thionyl chloride to convert carboxylic acids to acid chlorides or chloromethyl derivatives is a common step in the synthesis of pyrimidine intermediates, which can then be converted to the hydroxymethyl compound by nucleophilic substitution or reduction.

- Use of Grignard Reagents: There are reports of using Grignard reagents to add to acid chlorides derived from pyrimidine carboxylic acids, followed by hydrolysis to yield the alcohol. This method requires careful control of conditions to avoid side reactions.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Main Product | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate | LiAlH4, THF or ether, RT, hydrolysis | This compound | Moderate to good | Direct reduction, regioselective |

| 2 | Ethyl ester → 4-methoxy-2-(methylthio)pyrimidine-5-carboxylic acid | NaOH hydrolysis, acidification, SOCl2, reduction | Same as above | Moderate to good | Two-step, allows intermediate isolation |

| 3 | Aminopyrimidine intermediate | NaNO2 diazotization in acidic aqueous solution | Hydroxymethyl derivative (indirect) | Variable | Temperature sensitive, extraction required |

| 4 | 4-Methoxy-2-(methylthio)pyrimidine-5-carboxylic acid | SOCl2, Grignard reagents, hydrolysis | Hydroxymethyl derivative | High | Multi-step, requires careful control |

Research Discoveries and Considerations

- The reduction of pyrimidine esters with LiAlH4 is well-established but can yield side products, including partially reduced dihydropyrimidines, requiring chromatographic purification.

- Hydrolysis of esters to acids is efficient under mild basic conditions and allows for further functional group transformations.

- Diazotization methods, while more complex, provide alternative routes to modify the pyrimidine ring at position 5.

- The choice of solvent, temperature, and reagent stoichiometry critically affects yield and purity.

- Analytical characterization (NMR, melting point, LC-MS) confirms the identity and purity of the prepared compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The methoxy and methylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: The major products include aldehydes and carboxylic acids.

Reduction: The major products include alcohols and amines.

Substitution: The major products depend on the substituents introduced, such as alkyl or aryl groups.

Scientific Research Applications

(4-Methoxy-2-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Methoxy-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: Methoxy (-OCH₃) vs. Amino (-NH₂/-NHCH₃): The methoxy group in the target compound is electron-donating, enhancing ring stability and influencing π-π stacking in protein binding. Hydroxymethyl (-CH₂OH) vs. Carbaldehyde (-CHO): The hydroxymethyl group increases water solubility, critical for bioavailability, whereas the carbaldehyde (148256-82-0) serves as a reactive handle for further chemical modifications.

Physicochemical Properties: Lipophilicity: The methylthio group contributes to moderate lipophilicity (logP ~1.5–2.0), while the hydroxymethyl group balances this with hydrophilicity. Analogs with ester groups (e.g., 38275-41-1) exhibit higher logP values (~2.5). Thermal Stability: Methoxy-substituted pyrimidines generally show higher melting points compared to amino derivatives due to stronger intermolecular interactions.

Biological Relevance :

- The target compound’s structure aligns with CDK9 inhibitors (e.g., ), where pyrimidine cores with sulfur-containing substituents are common. The hydroxymethyl group may mimic ATP’s ribose moiety, enhancing kinase binding.

- In contrast, 4-chloro analogs (e.g., 148256-82-0) are often intermediates in antiviral drug synthesis.

Biological Activity

(4-Methoxy-2-(methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structure, which includes a methoxy group and a methylthio group, contributing to its diverse pharmacological properties.

The chemical formula for this compound is with a molecular weight of 158.24 g/mol. The compound's IUPAC name is (4-methyl-2-(methylsulfanyl)-5-pyrimidinyl)methanol, and it has various synonyms including 2-(Methylthio)pyrimidin-5-ylmethanol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Some studies suggest that pyrimidine derivatives can act as inhibitors of reverse transcriptase, a key enzyme in the life cycle of retroviruses like HIV . This activity is crucial for developing antiviral therapies.

- Anti-inflammatory Effects : Recent investigations into related pyrimidine compounds have shown significant anti-inflammatory properties, particularly through the inhibition of COX enzymes. For instance, derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Potential : There is emerging evidence that pyrimidine derivatives may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. In vitro studies have shown promising results against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of electron-donating groups, such as methoxy and methylthio, enhances its interaction with biological targets. SAR studies indicate that modifications to the pyrimidine ring can significantly affect potency and selectivity against specific enzymes or receptors .

Case Studies

- In Vivo Pharmacokinetics : A pharmacokinetic study involving related compounds showed that certain derivatives had low bioavailability but maintained effective concentrations over time, suggesting potential for therapeutic use despite challenges in absorption .

- Anti-inflammatory Assays : Compounds structurally similar to this compound were tested in carrageenan-induced paw edema models, demonstrating significant reductions in inflammation comparable to indomethacin .

Data Tables

The following tables summarize key findings related to the biological activity of this compound and its derivatives.

Table 1: Biological Activities of Pyrimidine Derivatives

| Compound Name | Activity Type | IC50/ED50 Values | Reference |

|---|---|---|---|

| Compound A | Anti-HIV | 0.05 μM | |

| Compound B | COX Inhibitor | 0.04 μM | |

| Compound C | Anticancer | 12% inhibition |

Table 2: Pharmacokinetic Parameters

| Parameter | Compound 1 | Compound 2 |

|---|---|---|

| Bioavailability (%) | 21 | 66 |

| Clearance (mL/min/kg) | 4.9 | 7.3 |

| Half-life (hours) | 1.12 | 0.68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.